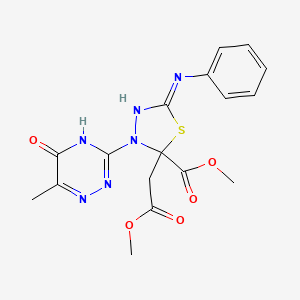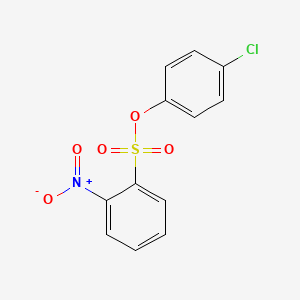
4-Chlorophenyl 2-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C12H8ClNO5S. It is characterized by a chlorophenyl group attached to a nitrobenzenesulfonate moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl 2-nitrobenzenesulfonate can be synthesized through the nitration of 4-chlorophenyl benzenesulfonate. The reaction typically involves treating 4-chlorophenyl benzenesulfonate with nitric acid under controlled conditions to introduce the nitro group at the appropriate position.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar nitration process but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorophenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 4-chlorophenyl 2-nitrobenzenesulfonic acid.
Reduction: Reduction reactions can produce 4-chlorophenyl 2-aminobenzenesulfonate.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chlorophenyl 2-nitrobenzenesulfonate is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
4-Chlorophenyl 2-nitrobenzenesulfonate is similar to other nitrobenzenesulfonate derivatives, such as 2-nitrobenzenesulfonate and 3-nitrobenzenesulfonate. its unique chlorophenyl group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the chlorine atom enhances the compound's electrophilic character, making it more reactive in certain chemical reactions.
Comparación Con Compuestos Similares
2-Nitrobenzenesulfonate
3-Nitrobenzenesulfonate
4-Nitrobenzenesulfonate
2-Chlorobenzenesulfonate
3-Chlorobenzenesulfonate
Does this cover everything you were looking for?
Propiedades
IUPAC Name |
(4-chlorophenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5S/c13-9-5-7-10(8-6-9)19-20(17,18)12-4-2-1-3-11(12)14(15)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAXTQPIUPUSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B2980155.png)

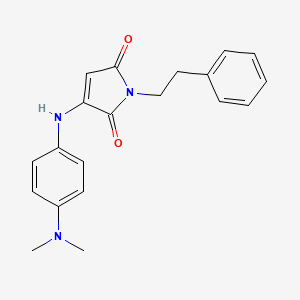
![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)
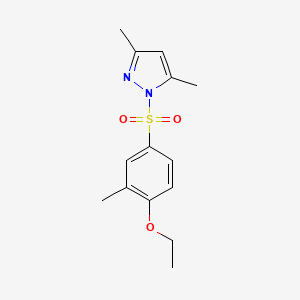
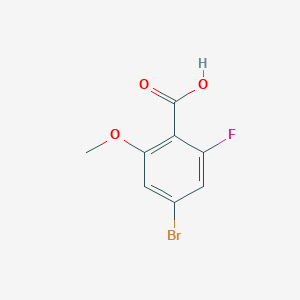
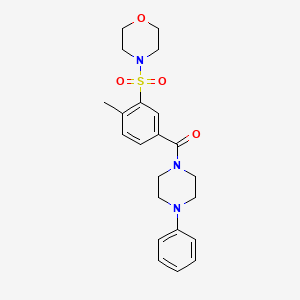
![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)
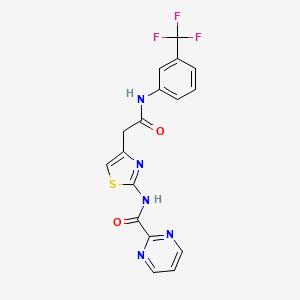
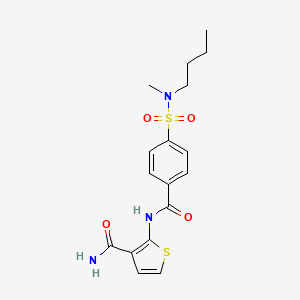
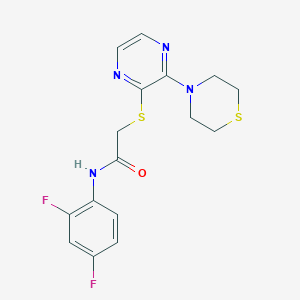
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide](/img/structure/B2980171.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2980175.png)
